![molecular formula C11H12N2O B060996 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol CAS No. 175135-48-5](/img/structure/B60996.png)
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol
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Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol is a heterocyclic compound that features both pyrrole and pyridine rings
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that the compound’s structure contains a pyrrole ring, which is a common motif in many biologically active molecules .
Biochemical Pathways
Pyrrole-containing compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The compound’s solubility and stability could potentially influence its bioavailability .
Result of Action
Similar compounds have been shown to enhance cell-specific productivity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyridine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of the pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings .
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol is unique due to the presence of both pyrrole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-5-6-9(2)13(8)11-10(14)4-3-7-12-11/h3-7,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMLMOSQQBISY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379177 |
Source
|
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-48-5 |
Source
|
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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